

Technical Guide: Structure-Activity Relationship (SAR) of 4-Methoxysalicylamide Derivatives

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Compound of Interest

Compound Name: 4-Methoxysalicylamide

CAS No.: 6745-77-3

Cat. No.: B1587758

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Executive Summary

This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) governing **4-methoxysalicylamide** derivatives. Historically derived from the niclosamide scaffold, these small molecules have emerged as potent inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, widely implicated in triple-negative breast cancer (TNBC) and drug-resistant bacterial infections.

This document synthesizes experimental protocols, synthetic pathways, and biological data to guide medicinal chemists in optimizing the **4-methoxysalicylamide** pharmacophore. Key insights focus on the critical role of the 4-methoxy electron-donating group (EDG) in modulating pKa and lipophilicity, and the necessity of the phenolic hydroxyl for intramolecular hydrogen bonding.

Chemical Scaffold & Pharmacophore Analysis[1][2]

The **4-methoxysalicylamide** core functions through a specific spatial arrangement of hydrogen bond donors and acceptors. The scaffold can be dissected into three critical regions for SAR exploration:

- **Region A (Phenolic Hydroxyl):** Essential for intramolecular hydrogen bonding (IMHB) with the carbonyl oxygen. This "pseudo-ring" formation locks the conformation, mimicking a planar bicycle which is critical for binding into the SH2 domain of STAT3.
- **Region B (4-Methoxy Group):** The defining feature of this subclass. Unlike the electron-withdrawing chloro/nitro groups in niclosamide, the 4-methoxy group acts as an EDG, increasing electron density on the aromatic ring and altering the acidity of the phenolic proton.
- **Region C (Amide "Tail"):** The primary site for diversification. Introduction of alkylamino tethers, heterocyclic moieties (e.g., piperidine, morpholine), or amino acid linkers significantly impacts aqueous solubility and permeability.

Synthetic Pathway (General Protocol)

The synthesis of these derivatives typically proceeds via a peptide coupling strategy between 4-methoxysalicylic acid and a functionalized amine.

Standard Operating Procedure (SOP-SYN-04):

- **Activation:** Dissolve 4-methoxysalicylic acid (1.0 eq) in dry DMF. Add EDCI (1.2 eq) and HOBt (1.2 eq). Stir at 0°C for 30 min.
- **Coupling:** Add the target amine (R-NH₂, 1.1 eq) and DIPEA (2.0 eq). Allow to warm to room temperature and stir for 12–16 hours.
- **Workup:** Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine), saturated NaHCO₃ (to remove unreacted acid), and brine.
- **Purification:** Flash column chromatography (Hexane:EtOAc gradient).

SAR Exploration: Mechanistic Insights

The "Methoxy Effect" (Region B)

The 4-methoxy substitution is not merely a steric filler. By donating electrons into the ring system, it raises the pK_a of the phenolic hydroxyl compared to the parent salicylamide.

- Observation: Derivatives lacking the 4-methoxy group (unsubstituted) or possessing electron-withdrawing groups (4-Cl) often show reduced potency in non-halogenated binding pockets.
- Causality: The methoxy group optimizes the electron density of the aromatic ring for stacking interactions within the STAT3 SH2 domain, while maintaining a lipophilic profile (cLogP ~3.0–4.0) suitable for membrane permeability.

Amide Nitrogen Substitution (Region C)

Modifications here determine the "drug-likeness" of the molecule.

- Alkylamino Tethers: Introduction of a diethylamino-ethyl chain often improves water solubility (forming a salt) but may reduce metabolic stability.
- Amino Acid Linkers: Conjugating with L-Phenylalanine or L-Leucine has been shown to enhance uptake via amino acid transporters, significantly improving IC50 values against TNBC cell lines (e.g., MDA-MB-231) [1].

Quantitative Data Summary

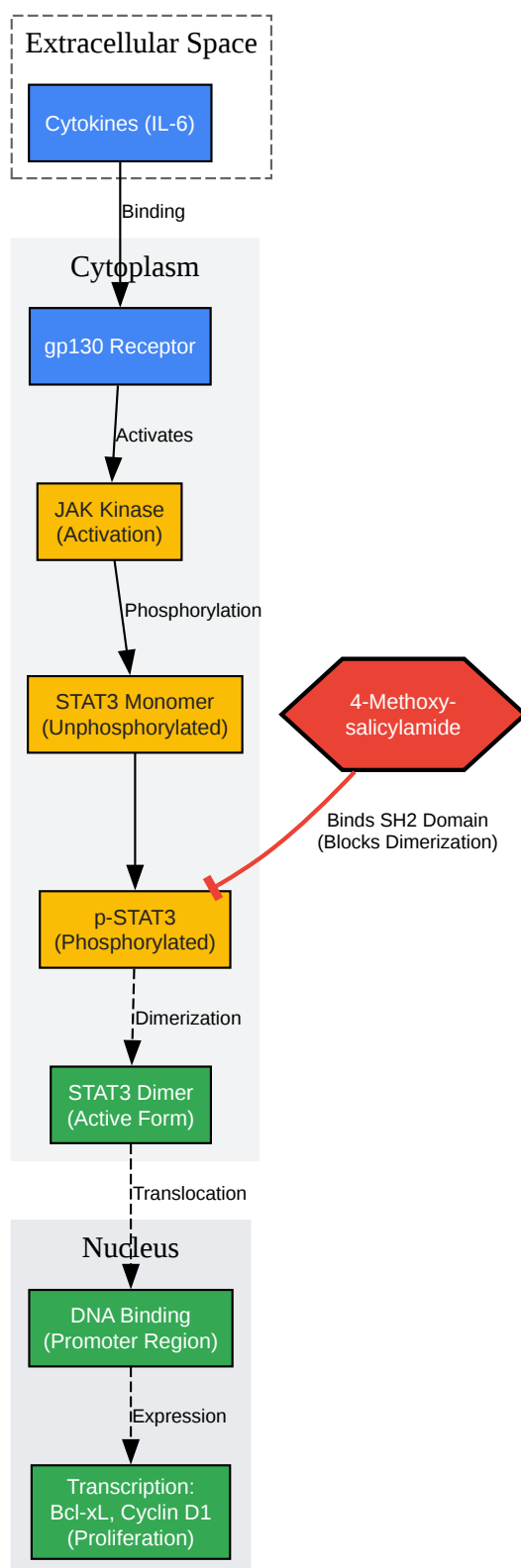
The following table summarizes the SAR trends observed in recent studies regarding anti-proliferative activity against MDA-MB-231 cells.

Compound ID	R1 (C-4 Pos)	R2 (Amide N-Sub)	IC50 (μM)	Solubility	Notes
4-MSA-01	-H	Phenyl	> 50	Low	Baseline scaffold (inactive)
4-MSA-02	-OCH3	Phenyl	12.5	Low	Methoxy adds potency
4-MSA-03	-OCH3	2-(Diethylamino)ethyl	5.2	High	Solubilizing tail improves bioactivity
4-MSA-04	-OCH3	L-Phe-OtBu	1.4	Moderate	Amino acid linker (Best in Class) [1]
4-MSA-05	-OH	L-Phe-OtBu	3.8	Moderate	4-OH is less lipophilic than 4-OCH3

Mechanism of Action: STAT3 Inhibition

The primary biological target of optimized **4-methoxysalicylamides** is the STAT3 signaling pathway. Constitutive activation of STAT3 drives tumor progression and metastasis. These derivatives function by binding to the SH2 domain, preventing the phosphorylation and dimerization required for nuclear translocation.

Pathway Visualization



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Figure 1: Mechanism of Action.[1][2][3][4][5][6] **4-Methoxysalicylamide** derivatives competitively bind to the SH2 domain of phosphorylated STAT3, preventing dimerization and subsequent oncogenic gene transcription.

Experimental Protocols

In Vitro Anti-Proliferative Assay (MTT)

To validate the SAR findings, the following protocol is recommended for testing efficacy against cancer cell lines (e.g., MCF-7, MDA-MB-231).

- Seeding: Plate cells at

cells/well in 96-well plates. Incubate for 24h.
- Treatment: Dissolve **4-methoxysalicylamide** derivatives in DMSO. Prepare serial dilutions (0.1 μ M to 100 μ M) in culture medium. Add to wells (Final DMSO < 0.1%).
- Incubation: Incubate for 48h or 72h at 37°C, 5% CO₂.
- Detection: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.
- Analysis: Measure absorbance at 570 nm. Calculate IC₅₀ using non-linear regression (GraphPad Prism).

Antimicrobial Susceptibility Testing (MIC)

Given the structural similarity to antimicrobial salicylaldehydes [2], these derivatives should be screened for bacteriostatic activity.

- Inoculum: Prepare bacterial suspension (e.g., *S. aureus*) at

CFU/mL in Mueller-Hinton Broth.
- Dilution: Add test compounds in 96-well plates (two-fold serial dilution).
- Control: Include Positive Control (Ciprofloxacin) and Negative Control (DMSO).

- Readout: Incubate at 37°C for 18–24h. The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity.

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